An In-depth Technical Guide to 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine: Structure, Properties, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine. Given the limited direct experimental data on this specific molecule, this document synthesizes information from established chemical principles and the extensive literature on its constituent moieties—the piperidine and 1,2,4-triazole scaffolds. The insights provided are intended to serve as a predictive foundation for future research and development endeavors.
Introduction: A Molecule of Interest
The convergence of a piperidine ring and a 1,2,4-triazole nucleus in 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine presents a compelling case for its investigation in medicinal chemistry. Both piperidine and 1,2,4-triazole are considered "privileged scaffolds," appearing in a multitude of approved drugs and clinical candidates across a wide spectrum of therapeutic areas.[1][2] The piperidine moiety, a saturated six-membered heterocycle, is a cornerstone in the design of central nervous system (CNS) active agents, as well as compounds targeting a variety of other receptors and enzymes.[1] The 1,2,4-triazole ring is a versatile five-membered heterocycle known for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[3] The combination of these two pharmacophores, further decorated with a lipophilic cyclohexyl group, suggests a molecule with potential for novel pharmacological profiles.
Chemical Structure and Identification
The unique arrangement of the piperidine, 1,2,4-triazole, and cyclohexyl moieties defines the chemical identity of 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine.
Caption: 2D Chemical Structure of 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine |
| Molecular Formula | C13H22N4 |
| Molecular Weight | 234.34 g/mol |
| SMILES | C1CCC(CC1)C2=NN=C(N2)C3CCCNC3 |
| InChI | InChI=1S/C13H22N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h10-11,14H,1-9H2,(H,15,16,17) |
| InChIKey | KYUHNIBEFFCDOZ-UHFFFAOYSA-N |
| CAS Number | Not available. A similar analog, 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine, has the CAS number 1250129-98-6.[4][5] |
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine is not publicly available, we can predict its key properties based on the contributions of its constituent functional groups.
The cyclohexyl group is a non-polar, lipophilic moiety that can increase a molecule's LogP value, potentially enhancing its ability to cross lipid membranes.[6][7][8] It also introduces a three-dimensional character which can be advantageous for binding to protein targets.[6] The piperidine ring is a saturated heterocycle that is typically basic due to the lone pair of electrons on the nitrogen atom.[2][9][10] It can act as both a hydrogen bond donor (as the secondary amine) and acceptor.[9] The 1,2,4-triazole ring is an aromatic, polar heterocycle. It possesses both hydrogen bond donor (the N-H proton) and acceptor (the other two nitrogen atoms) capabilities.[11][12][13] It is a weak base.[12]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| LogP | 2.0 - 3.5 | The lipophilic cyclohexyl group will increase the LogP, while the polar triazole and piperidine rings will decrease it. The overall molecule is expected to have moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Calculated based on the presence of four nitrogen atoms and one N-H group, suggesting moderate cell permeability. |
| Hydrogen Bond Donors | 2 (piperidine NH, triazole NH) | These groups can participate in hydrogen bonding interactions with biological targets.[9][12] |
| Hydrogen Bond Acceptors | 3 (two triazole N, one piperidine N) | These atoms can also form hydrogen bonds, contributing to binding affinity.[9][12] |
| pKa (most basic) | 8.5 - 9.5 | The piperidine nitrogen is expected to be the most basic center in the molecule.[9] |
| pKa (most acidic) | 9.0 - 10.0 | The N-H proton on the 1,2,4-triazole ring is weakly acidic.[12] |
| Solubility | Moderately soluble in organic solvents, sparingly soluble in water. | The presence of both lipophilic and polar groups suggests this solubility profile. |
| Rotatable Bonds | 2 | The bonds connecting the rings to each other allow for some conformational flexibility. |
Proposed Synthetic Route
The synthesis of 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine can be envisioned through a convergent strategy, leveraging established methodologies for the construction of 1,2,4-triazoles.[3][14] A plausible approach involves the reaction of a piperidine-derived amidrazone with a cyclohexyl-containing acylating agent, followed by cyclization.
Caption: Proposed Synthetic Workflow for 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine
Experimental Protocol (Proposed)
Step 1: Synthesis of Piperidine-3-carboximidohydrazide (Amidrazone)
-
To a solution of piperidine-3-carbonitrile in ethanol, add an equimolar amount of hydrazine hydrate.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude amidrazone, which can be used in the next step without further purification or purified by recrystallization.
Causality: The reaction between a nitrile and hydrazine is a standard method for the synthesis of amidrazones. Ethanol is a suitable solvent, and refluxing provides the necessary energy for the reaction to proceed.
Step 2: Acylation of the Amidrazone
-
Dissolve the crude piperidine-3-carboximidohydrazide in a suitable aprotic solvent such as pyridine or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add cyclohexanecarbonyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acylated intermediate.
Causality: The amidrazone is acylated with the acid chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction. The reaction is performed at a low temperature initially to control the exothermic reaction.
Step 3: Cyclization to form the 1,2,4-Triazole Ring
-
The crude acylated amidrazone intermediate can be cyclized by heating at elevated temperatures (e.g., 150-180°C) either neat or in a high-boiling solvent like xylenes or dimethylformamide.
-
Alternatively, the cyclization can be promoted by acid or base catalysis at lower temperatures. For example, refluxing in acetic acid or with a catalytic amount of a base like sodium ethoxide in ethanol.[15]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify the final product, 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine, by column chromatography on silica gel.
Causality: The intramolecular condensation of the acylated amidrazone leads to the formation of the stable 1,2,4-triazole ring with the elimination of a molecule of water. Heat or catalysis provides the activation energy for this cyclization to occur.
Potential Pharmacological Profile and Applications
The structural amalgamation of piperidine, 1,2,4-triazole, and a cyclohexyl group suggests that 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine could exhibit a range of biological activities. The concept of bioisosterism, where one functional group is replaced by another with similar properties, is a cornerstone of drug design.[16] In this context, the cyclohexyl group can be considered a bioisostere of a phenyl or tert-butyl group, offering a three-dimensional and lipophilic character that can influence binding affinity and metabolic stability.[6]
Potential Therapeutic Areas:
-
Antimicrobial Activity: Triazole derivatives are well-known for their antifungal and antibacterial properties.[3] The combination with a piperidine moiety, which is also found in some antimicrobial agents, could lead to compounds with a broad spectrum of activity.[17]
-
Anticancer Activity: Both 1,2,4-triazole and piperidine scaffolds are present in numerous anticancer agents.[2][3] These compounds can act through various mechanisms, including enzyme inhibition and receptor modulation.
-
Central Nervous System (CNS) Activity: The piperidine ring is a common feature in drugs targeting the CNS.[1] Depending on the overall physicochemical properties, the target molecule could potentially cross the blood-brain barrier and interact with CNS targets. Molecular docking studies of similar piperidine-triazole conjugates have suggested potential interactions with receptors like the dopamine D2 receptor.[18]
-
Enzyme Inhibition: The 1,2,4-triazole ring can act as a metal-coordinating group, making it a suitable scaffold for designing enzyme inhibitors. Piperidine-triazole hybrids have been investigated as inhibitors of enzymes such as acetylcholinesterase and α-glucosidase.[17][19]
-
Anti-inflammatory Activity: Compounds containing piperidine and triazole moieties have been reported to possess anti-inflammatory properties.[2]
The specific pharmacological profile of 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine will ultimately depend on its three-dimensional conformation and its interactions with biological targets. The predictive information provided in this guide serves as a strong rationale for its synthesis and subsequent biological evaluation.
Conclusion
3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine is a novel chemical entity with significant potential in the field of drug discovery. By combining the well-established pharmacophoric features of the piperidine and 1,2,4-triazole rings with the lipophilic and three-dimensional nature of the cyclohexyl group, this molecule represents a promising starting point for the development of new therapeutic agents. This technical guide, by providing a predictive analysis of its structure, properties, and synthesis, aims to catalyze further research into this intriguing compound. The proposed synthetic route is based on robust and well-documented chemical transformations, offering a clear path to obtaining the molecule for experimental validation of its predicted properties and potential biological activities.
References
- PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(5-cyclohexyl-1h-1,2,4-triazol-3-yl)piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hexylcyclohexane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-1,2,4-Triazole. PubChem. Retrieved from [Link]
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 50, pp. 231-289). Academic Press.
-
Wikipedia. (2024, February 24). Piperidine. Retrieved from [Link]
- Virk, N. A., et al. (2020). Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. Journal of Molecular Structure, 1204, 127506.
- ChemScene. (n.d.). 1250129-98-6 | 3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine.
-
Wikipedia. (2024, February 22). Cyclohexane. Retrieved from [Link]
- Aimiuwu, E. E., et al. (2026). Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-)
- Fiveable. (2025, August 15). Cyclohexyl Definition.
- Drug Discovery and Development. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from Drug Discovery and Development website.
- Virk, N. A., et al. (2020).
- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Moldb. (n.d.). 1250129-98-6 | 3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine.
- Beilstein Journal of Organic Chemistry. (2021, July 13). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from Beilstein Journal of Organic Chemistry website.
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane (CAS 110-82-7). Retrieved from [Link]
-
Wikipedia. (2024, February 22). 1,2,4-Triazole. Retrieved from [Link]
- Chemspace. (n.d.). Bioisosteric Replacements.
- BLD Pharm. (n.d.). 2031261-24-0|4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride.
- ResearchGate. (2025, August 9). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group.
- Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
- Sigma-Aldrich. (n.d.). 4-Phenyl-1,2,4-triazoline-3,5-dione.
- ResearchGate. (n.d.). SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES.
- MDPI. (2022, December 2). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases.
- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Benchchem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from International Journal of Novel Research and Development website.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. chemscene.com [chemscene.com]
- 5. 1250129-98-6 | 3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine - Moldb [moldb.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Cyclohexane - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. Piperidine | 110-89-4 [chemicalbook.com]
- 11. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 13. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 14. Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem-space.com [chem-space.com]
- 17. research.monash.edu [research.monash.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
